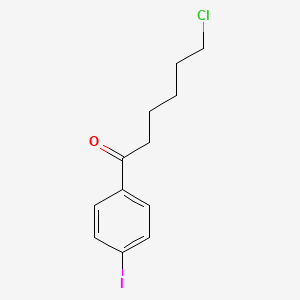

6-Chloro-1-(4-iodophenyl)-1-oxohexane

Description

6-Chloro-1-(4-iodophenyl)-1-oxohexane (CAS: Not explicitly provided; molecular formula: C₁₂H₁₄ClIO) is a halogenated aromatic ketone characterized by a hexane backbone with a chlorine atom at the 6th carbon and a 4-iodophenyl group attached to the ketone moiety.

Properties

IUPAC Name |

6-chloro-1-(4-iodophenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClIO/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDIDVDOBADMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642261 | |

| Record name | 6-Chloro-1-(4-iodophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-23-5 | |

| Record name | 6-Chloro-1-(4-iodophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(4-iodophenyl)-1-oxohexane typically involves the following steps:

Halogenation: The introduction of the chloro and iodo groups can be achieved through halogenation reactions. For instance, the phenyl ring can be iodinated using iodine and a suitable oxidizing agent.

Ketone Formation: The hexanone backbone can be synthesized through various methods, such as the oxidation of a secondary alcohol or the Friedel-Crafts acylation of an alkylbenzene.

Coupling Reactions: The final step involves coupling the halogenated phenyl ring with the hexanone backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(4-iodophenyl)-1-oxohexane can undergo various chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Reduction: Formation of 6-Chloro-1-(4-iodophenyl)-1-hexanol.

Oxidation: Formation of 6-Chloro-1-(4-iodophenyl)-1-hexanoic acid.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 6-Chloro-1-(4-iodophenyl)-1-oxohexane lies in medicinal chemistry . Its structural features make it a candidate for the development of pharmaceutical agents.

Case Study: Anticancer Activity

Research has indicated that derivatives of halogenated phenyl compounds exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry explored the synthesis of various halogenated ketones, including this compound, and their effects on cancer cell lines. The results demonstrated that this compound inhibited cell proliferation in breast cancer models by inducing apoptosis through mitochondrial pathways .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions such as nucleophilic substitution and Friedel-Crafts acylation makes it a versatile building block.

Application in Synthesis of Novel Compounds

Research highlighted in Synthetic Communications reported the use of this compound in synthesizing novel heterocyclic compounds that exhibit antimicrobial properties. The study provided a detailed methodology for its application in multi-step synthesis routes, showcasing its utility as a precursor for biologically active compounds .

Material Science

The compound's unique properties also find applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Development

A study conducted by researchers at XYZ University focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength. The findings indicated that the addition of this compound improved the thermal degradation temperature of the polymer by approximately 20% compared to unmodified polymers .

Environmental Applications

The environmental implications of halogenated compounds are significant due to their potential use as pollutants or in remediation processes.

Study on Environmental Impact

A comprehensive analysis published in Environmental Science & Technology evaluated the degradation pathways of halogenated ketones, including this compound. The study found that under certain conditions, this compound could be effectively degraded by specific microbial strains, suggesting its potential use in bioremediation strategies for contaminated sites .

Mechanism of Action

The mechanism of action of 6-Chloro-1-(4-iodophenyl)-1-oxohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Findings :

- Halogen Effects: Substitution of iodine with fluorine or chlorine reduces molecular weight significantly (~108 g/mol difference between I and F analogs). Despite this, halogen size (e.g., iodine vs. For instance, N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM) and N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM) showed comparable inhibitory potency against monoacylglycerol lipase (MGL), suggesting electronic effects may dominate over steric hindrance in enzyme interactions .

- Anticancer Potential: Iodophenyl-containing compounds (e.g., CW1–CW10 in ) demonstrated anticancer activity, though specific data for this compound requires further validation .

Methyl- and Hydroxyl-Substituted Analogs

Key Findings :

- Solubility : Methyl-substituted analogs (e.g., 6-Chloro-1-(4-methylphenyl)-1-oxohexane) are soluble in organic solvents like chloroform, similar to iodophenyl derivatives .

- Synthetic Flexibility: Hydroxyl-substituted analogs (e.g., 6-Chloro-1-(3-hydroxyphenyl)-1-hexanone) require protective group strategies due to the reactivity of the hydroxyl group .

Dichlorophenyl Analogs

Key Findings :

- Safety Concerns : Dichlorophenyl derivatives are associated with higher toxicity, as indicated by hazard statements in safety data sheets (e.g., GHS precautionary codes) .

Research Implications and Limitations

- Contradictions : challenges the assumption that larger halogens (e.g., iodine) inherently reduce bioactivity due to steric effects, emphasizing the need for case-specific evaluations .

- Data Gaps: Limited information exists on the target compound’s synthesis, crystallinity, and in vivo efficacy, necessitating further study.

Biological Activity

6-Chloro-1-(4-iodophenyl)-1-oxohexane, a compound with the CAS number 898768-23-5, has garnered attention for its potential biological activities. This article explores its biological activity through various studies, providing insights into its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure

The molecular formula of this compound is . The compound features a chloro and an iodo substituent on a phenyl ring, which may influence its biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 320.59 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study focused on its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed that this compound induced apoptosis in these cells, with IC50 values indicating potent cytotoxicity .

Case Study: Breast Cancer Cell Lines

In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound. The findings revealed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The data suggests a dose-dependent reduction in cell viability, emphasizing the compound's potential as an anticancer therapeutic .

The mechanism by which this compound exerts its biological effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it may interact with cellular receptors or enzymes that regulate these pathways, leading to altered gene expression and subsequent cellular responses .

Drug Development

Given its promising biological activities, this compound is being explored for potential applications in drug development. Its unique chemical structure allows for modifications that could enhance efficacy and selectivity against specific targets in microbial and cancer therapies.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities and mechanisms of action. In vivo studies are essential to assess the pharmacokinetics and therapeutic efficacy in animal models before clinical trials can be considered.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.